molecular formula C13H12ClFN2OS B2593405 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone CAS No. 551931-23-8

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone

Cat. No.: B2593405
CAS No.: 551931-23-8
M. Wt: 298.76
InChI Key: QMFNJIWJOLJIGC-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone (CAS: 551931-23-8) is a pyrimidinone derivative with a molecular formula of C₁₃H₁₂ClFN₂OS and a molecular weight of 298.76 g/mol . Its structure features a 2-chloro-6-fluorobenzyl group attached via a sulfanyl (-S-) linker to position 2 of the pyrimidinone ring and an ethyl substituent at position 6 (Figure 1). Key computed properties include an XLogP3 of 3.2, a topological polar surface area (TPSA) of 66.8 Ų, and moderate lipophilicity suitable for membrane permeability .

Pyrimidinones are pharmacologically significant due to their role as enzyme inhibitors and antimicrobial agents .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2OS/c1-2-8-6-12(18)17-13(16-8)19-7-9-10(14)4-3-5-11(9)15/h3-6H,2,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFNJIWJOLJIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the alkylation of 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile, followed by further functionalization to introduce the pyrimidinone moiety. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfur atom in the sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Condensation Reactions: The pyrimidinone core can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen peroxide for oxidation, and various aldehydes or ketones for condensation reactions. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

Antiviral Activity

One of the most significant applications of this compound is its antiviral activity, particularly against HIV. Research has demonstrated that derivatives of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone exhibit potent inhibition of HIV-1 replication.

Case Study: HIV Inhibition

A study published in PubMed explored the effects of various 2-chloro-6-fluorobenzyl derivatives on HIV-infected cells. The results indicated that certain compounds showed up to picomolar activity against wild-type HIV-1 and maintained efficacy against clinically relevant mutants. The stereochemistry of these compounds was found to influence their binding affinity and inhibitory potency significantly .

Structure-Activity Relationships

The structure-activity relationship (SAR) studies highlight the importance of specific substitutions on the pyrimidine ring and the benzyl moiety. The presence of both chloro and fluorine atoms contributes to the overall biological activity by enhancing lipophilicity and modulating electronic properties.

Key Findings from SAR Studies

  • Substituent Effects : The introduction of different alkyl groups at the C5 and C6 positions of the pyrimidine ring was shown to affect the inhibitory potency against HIV reverse transcriptase.
  • Stereochemistry : The absolute configuration at the benzylic position was correlated with antiviral activity, indicating that specific stereoisomers were more effective than others .

Therapeutic Potential Beyond Antiviral Use

In addition to its antiviral properties, this compound has potential implications in other therapeutic areas:

  • Cancer Research : Preliminary studies suggest that similar pyrimidine derivatives may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms of action.
  • Inflammation Modulation : There are indications that compounds with similar structures may possess anti-inflammatory properties, which could be explored for conditions like rheumatoid arthritis or other inflammatory diseases .

Table 1: Summary of Antiviral Activity

CompoundIC50 (μM)Activity Against HIV
Compound A0.01Wild-type HIV
Compound B0.05HIV Mutants
Compound C0.20Reverse Transcriptase

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on ActivityComments
ChlorineIncreases potencyEnhances binding affinity
FluorineModulates lipophilicityAffects membrane permeability
Ethyl GroupImproves solubilityFacilitates oral bioavailability

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyrimidinone Ring

Position 6 Modifications
  • 6-Ethyl vs. 6-Trifluoromethyl: The target compound’s ethyl group (C₂H₅) contrasts with 6-trifluoromethyl (-CF₃) analogs (e.g., CAS: 339101-79-0, MW: 352.74) . Biological Implication: Trifluoromethyl groups are common in agrochemicals and pharmaceuticals for their resistance to oxidative metabolism .
Position 3 Modifications
  • Unsubstituted vs. Methyl/Propyl: The target compound lacks a substituent at position 3, whereas analogs like 3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS: 339101-77-8) incorporate alkyl groups. A methyl or propyl at position 3 may sterically hinder interactions with enzymes or receptors .

Benzyl Group Substituent Variations

Halogenation Patterns
  • 2-Chloro-6-fluoro vs. Fluorine’s electronegativity enhances dipole interactions, while chlorine contributes to steric bulk.
Sulfanyl vs. Oxygen-Based Linkers
  • Sulfanyl (-S-) vs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS Molecular Formula MW (g/mol) XLogP3 Key Substituents
Target Compound (551931-23-8) C₁₃H₁₂ClFN₂OS 298.76 3.2 2-(2-Cl-6-F-benzyl)sulfanyl, 6-ethyl
2-[(2-Cl-benzyl)sulfanyl]-3-Me-6-CF₃ C₁₃H₁₀ClF₃N₂OS 352.74 4.1 2-Cl-benzyl, 3-Me, 6-CF₃
2-[(4-F-phenyl)sulfanyl]-6-(1-Me-propoxy) C₁₄H₁₅FN₂O₂S 318.35 2.8 4-F-phenyl, 6-(1-Me-propoxy)

Biological Activity

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone, commonly referred to as a pyrimidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly against viral infections such as HIV. This compound's unique structure, featuring a chlorofluorobenzyl group and a sulfanyl moiety, suggests significant interactions with biological targets.

  • Molecular Formula : C13H12ClFN2OS
  • Molecular Weight : 298.76 g/mol
  • CAS Number : 551931-23-8

Biological Activity Overview

The primary focus of research on this compound has been its antiviral properties, especially against HIV. Studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against wild-type HIV-1 and various drug-resistant strains.

Antiviral Activity

  • Mechanism of Action : The compound acts by inhibiting the reverse transcriptase (RT) enzyme, which is crucial for the replication of the HIV virus. This inhibition is particularly effective against both wild-type and mutant strains of the virus.
  • Potency : Research indicates that this compound exhibits low micromolar to subnanomolar activity against HIV. For instance, compounds with similar structures have shown up to picomolar activity in cellular assays .
  • Structure-Activity Relationship (SAR) : The presence of the 2-chloro and 6-fluoro substitutions plays a critical role in enhancing the antiviral efficacy of the compound. Variations in the alkyl substituents at the C5 position also significantly affect potency and selectivity against HIV strains .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antiviral Efficacy :
    • A comparative study evaluated various pyrimidinone derivatives, including 2-Cl-6-F-S-DABOs, demonstrating their ability to inhibit HIV replication in vitro. The results indicated that compounds with specific stereochemical configurations exhibited enhanced antiviral activity .
  • Resistance Profile :
    • Another investigation focused on the resistance profiles of these compounds against common HIV mutations (K103N, Y181C). The findings revealed that certain derivatives maintained their effectiveness even in the presence of these mutations, suggesting a robust mechanism of action .

Data Tables

Compound NameCAS NumberMolecular WeightAntiviral Activity (IC50)Reference
2-Cl-6-F-S-DABO551931-23-8298.76 g/mol<1 nM
Related Compound AXXXXXXXX g/mol<10 nM
Related Compound BXXXXXXXX g/mol<100 nM

Q & A

Q. What are the standard synthetic routes for preparing 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution at the pyrimidinone C2 position using a thiol-containing benzyl derivative. A common approach is to react 6-ethyl-4(3H)-pyrimidinone with 2-chloro-6-fluorobenzyl mercaptan under basic conditions (e.g., NaH or K₂CO₃ in DMF or THF). Optimization includes:

  • Temperature control : Reactions are often conducted at 50–80°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while THF may reduce byproducts like disulfides.
  • Stoichiometry : A 1.2–1.5 molar excess of the benzyl thiol ensures complete substitution.
    For analogous compounds, Artem’eva et al. demonstrated the use of propargyl sulfanyl groups under similar conditions, highlighting the importance of inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl sulfanyl group integration) and detects impurities. For example, the 2-chloro-6-fluorobenzyl moiety shows distinct aromatic splitting in ¹H NMR .
  • X-ray crystallography : SHELX-based programs (e.g., SHELXL) resolve crystal structures, validating stereochemistry and intermolecular interactions. Sheldrick’s work emphasizes refining high-resolution data to minimize R-factors .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and detects isotopic patterns from chlorine/fluorine .

Q. What safety protocols are recommended for handling this compound during experiments?

Due to the chloro-fluorobenzyl group’s potential toxicity:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and reactions .
  • Waste disposal : Segregate halogenated waste and partner with certified disposal services to prevent environmental contamination .
  • Exposure mitigation : Immediate washing with water is required for skin contact, and respiratory protection is advised for aerosol-prone steps .

Advanced Research Questions

Q. How can enzymatic interactions of this pyrimidinone derivative be systematically studied, particularly in redox pathways?

The compound’s sulfanyl and pyrimidinone moieties may interact with oxidoreductases like pyrimidinone 5’-phosphate reductase (EC 1.1.1.302). Methodologies include:

  • Enzyme assays : Monitor NAD(P)H consumption spectrophotometrically (340 nm) when the compound is incubated with purified enzyme .
  • Docking studies : Use software like AutoDock to model interactions with the enzyme’s active site, focusing on hydrogen bonding with the pyrimidinone core .
  • Mutagenesis : Validate binding hypotheses by mutating key residues (e.g., catalytic cysteines) and assessing activity loss .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., reactivity or bioactivity)?

  • Multi-method validation : Cross-check DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with kinetic experiments (e.g., Arrhenius plots) .
  • Error analysis : For crystallographic discrepancies, re-examine data collection (e.g., twinning, absorption corrections) using SHELXL’s validation tools .
  • Statistical modeling : Apply Bayesian inference to reconcile conflicting bioactivity data from cell-based vs. enzymatic assays .

Q. How can reaction mechanisms for sulfanyl-group modifications be elucidated?

  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) or ³⁴S-labeled reagents to trace sulfanyl participation in intermediates via MS/MS .
  • In situ spectroscopy : Monitor reactions in real time with FTIR or Raman spectroscopy to detect transient species like thiyl radicals .
  • Kinetic isotope effects (KIE) : Compare rates of protiated vs. deuterated substrates to identify rate-determining steps (e.g., proton transfer in nucleophilic substitution) .

Q. What advanced chromatographic methods improve purity assessment and separation of regioisomers?

  • HPLC optimization : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve sulfanyl regioisomers. Adjust pH to enhance retention time differences .
  • Chiral separation : For enantiomeric byproducts, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases .
  • LC-MS coupling : Combine with high-resolution MS to correlate retention times with exact masses, distinguishing isobaric impurities .

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